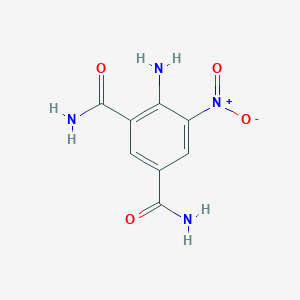![molecular formula C24H16ClIN2O3 B12472387 5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12472387.png)
5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an iodinated benzamido phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the chlorophenyl and iodinated benzamido groups. Common reagents used in these reactions include chlorinating agents, iodinating agents, and amide coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its iodinated benzamido group makes it suitable for radiolabeling studies.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s chlorophenyl and iodinated benzamido groups allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The furan ring may also play a role in stabilizing the compound’s interactions with its targets. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares the chlorophenyl group but has a different core structure, featuring a triazole ring instead of a furan ring.
5-(4-CHLOROPHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE-3-THIOL: Similar to the previous compound, this one also contains a chlorophenyl group and a triazole ring.
Uniqueness
5-(4-CHLOROPHENYL)-N-[3-(4-IODOBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring with both chlorophenyl and iodinated benzamido groups. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C24H16ClIN2O3 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-[3-[(4-iodobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16ClIN2O3/c25-17-8-4-15(5-9-17)21-12-13-22(31-21)24(30)28-20-3-1-2-19(14-20)27-23(29)16-6-10-18(26)11-7-16/h1-14H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
GGRVBNNUCJJDFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)

![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12472345.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12472353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12472358.png)
![N-(3,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12472375.png)
